molecular formula C22H18N2O4 B14479408 (E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol

(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol

Cat. No.: B14479408
M. Wt: 374.4 g/mol
InChI Key: JFDHZBFDIQNCGF-QURGRASLSA-N
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Description

(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol is an organic compound characterized by the presence of two methoxyquinoline groups attached to an ethene-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyquinoline derivatives.

    Formation of Ethene-1,2-diol Backbone: The ethene-1,2-diol backbone is formed through a series of reactions involving the coupling of the quinoline derivatives.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of appropriate catalysts to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-based quinones.

    Reduction: Reduction reactions can convert the quinoline groups to their corresponding dihydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline-based quinones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-bis(4-methoxyphenyl)ethene-1,2-diol: Similar structure but with phenyl groups instead of quinoline.

    1,2-bis(4-methoxyquinolin-2-yl)ethane-1,2-diol: Similar structure but with an ethane backbone instead of ethene.

Uniqueness

(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol is unique due to the presence of both methoxyquinoline groups and the ethene-1,2-diol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol

InChI

InChI=1S/C22H18N2O4/c1-27-19-11-17(23-15-9-5-3-7-13(15)19)21(25)22(26)18-12-20(28-2)14-8-4-6-10-16(14)24-18/h3-12,25-26H,1-2H3/b22-21+

InChI Key

JFDHZBFDIQNCGF-QURGRASLSA-N

Isomeric SMILES

COC1=CC(=NC2=CC=CC=C21)/C(=C(/C3=NC4=CC=CC=C4C(=C3)OC)\O)/O

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)C(=C(C3=NC4=CC=CC=C4C(=C3)OC)O)O

Origin of Product

United States

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